Ac-LEHD-CHO

CHO cell culture bioprocessing caspase specificity

Ac-LEHD-CHO is a cell-permeable, reversible tetrapeptide aldehyde inhibitor of caspase-9 (and caspase-8). Unlike irreversible FMK variants (e.g., Z-LEHD-fmk), its reversible binding enables washout experiments and time-resolved studies. FMK inhibitors lack target specificity in CHO cells; Ac-LEHD-CHO is validated for enhancing CHO viability in batch and fed-batch cultures. It selectively blocks TNFR-mediated (not Fas-mediated) hepatocyte apoptosis in vivo, enabling pathway-specific interrogation. Validated for cisplatin resistance and myoblast differentiation studies. Lyophilized powder, ≥95% HPLC purity, store at −20°C.

Molecular Formula C23H34N6O9
Molecular Weight 538.6 g/mol
Cat. No. B1631200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEHD-CHO
SynonymsAc-LEHD-CHO
acetyl-Leu-Glu-His-Asp-CHO
acetyl-leucyl-glutamyl-histidyl-aspartal
Molecular FormulaC23H34N6O9
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C
InChIInChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35)/t15-,16-,17-,18-/m0/s1
InChIKeyLRHHFDQCXBPQLY-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEHD-CHO: A Reversible Tetrapeptide Aldehyde Inhibitor of Caspase-8 and Caspase-9 for Apoptosis Research


Ac-LEHD-CHO (Ac-Leu-Glu-His-Asp-aldehyde, CAS 319494-38-7) is a cell-permeable, reversible tetrapeptide aldehyde inhibitor that targets caspase-9, the initiator caspase of the mitochondrial (intrinsic) apoptosis pathway, and also inhibits caspase-8 . It is routinely supplied as a lyophilized powder with a standard purity specification of ≥95% by HPLC, a molecular weight of 538.55 g/mol, and a peptide content of ≥80%, and is shipped with recommended storage at −20°C protected from light . The compound effectively blocks GalN/TNF-α-induced hepatocyte apoptosis and is extensively used as a research tool to interrogate the mitochondrial apoptosis pathway .

Why Ac-LEHD-CHO Cannot Be Substituted with Other Caspase Inhibitors Without Verification


Substituting Ac-LEHD-CHO with another caspase inhibitor—even one bearing the same LEHD recognition sequence—can fundamentally alter experimental outcomes due to critical differences in inhibition mechanism, cross-species specificity, and target selectivity. For instance, the widely used fluoromethyl ketone (FMK) variant, Z-LEHD-fmk, is an irreversible inhibitor, whereas Ac-LEHD-CHO binds reversibly to the caspase active site, a distinction with direct implications for washout experiments and time-resolved studies [1]. More critically, studies in Chinese hamster ovary (CHO) cells have demonstrated that Z-LEHD-fmk and other FMK-based caspase inhibitors completely lack target specificity and inhibit multiple caspases indiscriminately, rendering them unsuitable for tracking individual caspase roles [2]. Additionally, Ac-LEHD-CHO exhibits differential efficacy in distinct apoptosis signaling contexts: it prevents TNFR-mediated hepatocyte apoptosis in vivo but fails to block Fas-mediated liver injury, whereas the pan-caspase inhibitor Z-VAD-fmk blocks both pathways [3]. These mechanistically distinct behaviors underscore why procurement decisions must be guided by compound-specific evidence rather than sequence homology alone.

Ac-LEHD-CHO: Direct Comparative Evidence for Scientific Selection and Procurement


Reversible Aldehyde vs. Irreversible Fluoromethyl Ketone: Cross-Species Specificity in CHO Cells

Ac-LEHD-CHO, a reversible aldehyde inhibitor, retains functional inhibition of Chinese hamster caspase-8, whereas the irreversible fluoromethyl ketone analog Z-LEHD-fmk exhibits a complete lack of specificity in this system and cross-inhibits multiple caspases indiscriminately [1]. Chinese hamster caspase-8 shows a broad specificity profile and cleaves the caspase-9 substrate Ac-LEHD-pNA more efficiently than its own designated substrate, making inhibitor selectivity in CHO cells particularly challenging [1]. The study's authors explicitly warn that utilizing so-called 'caspase-specific' FMK inhibitors to track individual caspase roles in dying cells can be inaccurate and misleading, necessitating the use of verified tools such as Ac-LEHD-CHO or genetic dominant-negative approaches [1].

CHO cell culture bioprocessing caspase specificity apoptosis inhibition

Pathway-Specific Protection in In Vivo Hepatocyte Apoptosis: TNFR vs. Fas Models

In a comparative in vivo study using BALB/c mice, Ac-LEHD-CHO demonstrated differential protective efficacy between two major hepatocyte apoptosis pathways [1]. Mice were pretreated with Ac-LEHD-CHO (dose not specified in abstract; administered intravenously 30 min prior) or the pan-caspase inhibitor Z-VAD-fmk before challenge with either GalN/TNF-α (TNFR-mediated) or αFas antibody (Fas-mediated) [1]. Ac-LEHD-CHO prevented GalN/TNF-α-induced hepatotoxicity and hepatocyte apoptosis, and reduced caspase-9 and caspase-3 activities in the liver, but it did not inhibit αFas-induced liver injury or apoptosis [1]. In contrast, Z-VAD-fmk prevented liver injury and apoptosis in both TNFR- and Fas-mediated models [1].

hepatotoxicity in vivo apoptosis TNFR signaling Fas signaling liver injury

Caspase-9 Specificity in Fas-Enhanced Apoptosis: Differentiation from Caspase-8/6 Inhibitors

In Jurkat T cell lymphoma studies examining neuraminidase-enhanced Fas-induced apoptosis, Ac-LEHD-CHO specifically inhibited the enhanced apoptosis, whereas the caspase-8/6 inhibitor Ac-IETD-CHO showed no inhibitory effect [1]. Flow cytometry analysis demonstrated that pre-treatment with neuraminidase enhanced Fas-induced apoptosis and this enhancement was blocked by Z-VAD-fmk (broad caspase inhibitor) and Ac-LEHD-CHO, but not by Ac-IETD-CHO (caspase-8 or 6 inhibitor), imipramine (acidic sphingomyelinase inhibitor), glutathione (neutral sphingomyelinase inhibitor), or Fumonisin B1 (ceramide synthase inhibitor) [1]. Mitochondrial membrane potential (Δψm) measurements showed that the loss of Δψm involved in Fas-induced apoptosis was enhanced by neuraminidase pre-treatment [1].

Jurkat T cells Fas-induced apoptosis mitochondrial membrane potential caspase-9 sialic acid

Caspase-9 vs. Caspase-3 Inhibition in Cisplatin-Induced Apoptosis: Comparable Efficacy Across Sensitive and Resistant Cell Lines

In a cisplatin-induced apoptosis model using HeLa and cisplatin-resistant HeLa cell lines, Ac-LEHD-CHO (caspase-9 inhibitor) and Ac-IETD-CHO (caspase-8 inhibitor) inhibited cisplatin-induced caspase-3 activation and apoptosis similarly in both cell lines, whereas Ac-DEVD-CHO (caspase-3 inhibitor) achieved 60-70% inhibition [1]. The study quantified that Ac-DEVD-CHO inhibited cisplatin-induced apoptosis by approximately 60-70% in both cell lines, while the initiator caspase inhibitors Ac-LEHD-CHO and Ac-IETD-CHO produced similar inhibition of caspase-3 activation and apoptosis (exact percentage not reported) [1]. Notably, cisplatin induced caspase-9 activation in a dose-dependent manner, with reduced caspase-9 activation observed in resistant cells, along with decreased cytosolic cytochrome c accumulation and reduced voltage-dependent anion channel (VDAC) induction [1].

cisplatin resistance HeLa cells caspase-3 caspase-9 chemoresistance Apaf-1

Caspase-9 Inhibition Partially Recovers Differentiation in Mitophagy-Deficient Myoblasts

In a study investigating mitophagy regulation of mitochondrial network signaling during myoblast differentiation, administration of Ac-LEHD-CHO, a chemical inhibitor of CASP9 (caspase-9), partially recovered differentiation and myogenesis in shAtg7 (mitophagy-deficient) myoblasts [1]. The same study confirmed that dominant-negative CASP9 (ad-DNCASP9) produced comparable recovery effects, providing genetic validation of the pharmacological findings [1]. The study demonstrated that Atg7-dependent mitophagy regulates mitochondrial network architecture, oxidative stress, and apoptotic signaling during skeletal muscle differentiation [1].

myogenesis mitophagy CASP9 skeletal muscle Atg7 differentiation

Ac-LEHD-CHO: Validated Research and Bioprocessing Application Scenarios


CHO Cell Bioprocessing: Enhancing Viability in Batch and Fed-Batch Cultures

In Chinese hamster ovary (CHO) cell culture for therapeutic protein production, Ac-LEHD-CHO is validated as an effective tool for inhibiting caspase-8 and caspase-9, thereby enhancing cell viability in both batch and fed-batch suspension cultures [1]. The study specifically demonstrated that inhibition of either endogenous caspase-8 or caspase-9 enhanced CHO cell viability, whereas caspase-2 inhibition had minimal effects [1]. Critically, the study warns that FMK-based caspase inhibitors (including Z-LEHD-fmk) completely lack specificity in this system and should not be used for tracking individual caspase roles, making Ac-LEHD-CHO the functionally validated choice for CHO cell apoptosis mitigation [1].

TNFR-Mediated Hepatocyte Apoptosis: Dissecting Intrinsic vs. Extrinsic Pathway Contributions

Ac-LEHD-CHO is the appropriate selection for in vivo studies requiring pathway-specific interrogation of TNFR-mediated hepatocyte apoptosis. The compound prevents GalN/TNF-α-induced hepatotoxicity and hepatocyte apoptosis, and reduces caspase-9 and caspase-3 activities in mouse liver, but unlike the pan-caspase inhibitor Z-VAD-fmk, it does not inhibit Fas-mediated liver injury [2]. This differential protection enables researchers to distinguish between mitochondrial-dependent (TNFR) and mitochondrial-independent (Fas, which compensates via caspase-8 activation) pathways to caspase-3 activation [2].

Cisplatin Resistance Studies: Probing the Mitochondrial Apoptosis Pathway in Cancer Cells

Ac-LEHD-CHO is validated for use in cisplatin-induced apoptosis studies in both sensitive and resistant HeLa cell lines, where it inhibits caspase-9 activation and downstream caspase-3 activation similarly across both cell types [3]. This application is particularly relevant for studies investigating the role of reduced caspase-9 activation, cytosolic cytochrome c accumulation, and VDAC induction as mechanisms of acquired cisplatin resistance, and for testing Apaf-1 overexpression as a resistance-reversal strategy [3].

Skeletal Muscle Myogenesis: Investigating Caspase-9-Dependent Apoptosis in Mitophagy Deficiency

Ac-LEHD-CHO serves as a validated pharmacological inhibitor of CASP9 (caspase-9) for studies examining how mitochondrial network signaling, oxidative stress, and apoptosis regulate myoblast differentiation [4]. In mitophagy-deficient (shAtg7) myoblasts, Ac-LEHD-CHO administration partially recovers differentiation and myogenesis, an effect phenocopied by dominant-negative CASP9 expression, confirming the caspase-9 dependence of this process [4]. This application is essential for researchers investigating the intersection of autophagy, mitochondrial quality control, and muscle development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-LEHD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.